Cas no 2227766-27-8 (tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate)

tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate
- tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate
- EN300-1871288
- 2227766-27-8
-
- インチ: 1S/C15H22ClNO3/c1-10(18)5-6-11-9-12(7-8-13(11)16)17-14(19)20-15(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,17,19)/t10-/m0/s1
- InChIKey: FGBLSXFYWKXYSP-JTQLQIEISA-N
- SMILES: ClC1=CC=C(C=C1CC[C@H](C)O)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 299.1288213g/mol
- 同位素质量: 299.1288213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- XLogP3: 3.5
tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1871288-2.5g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1871288-1g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 1g |
$1543.0 | 2023-09-18 | ||
Enamine | EN300-1871288-5g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1871288-0.1g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1871288-5.0g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1871288-0.25g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1871288-1.0g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1871288-0.05g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1871288-10g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 10g |
$6635.0 | 2023-09-18 | ||
Enamine | EN300-1871288-0.5g |
tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |
2227766-27-8 | 0.5g |
$1482.0 | 2023-09-18 |
tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate 関連文献
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate (CAS: 2227766-27-8)
The compound tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate (CAS: 2227766-27-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and hydroxybutylphenyl moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of drug discovery and development.
One of the key areas of research has been the synthesis and structural characterization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route for tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate, highlighting its high yield and purity. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and stereochemistry. This work has provided a solid foundation for further pharmacological investigations.
In terms of biological activity, preliminary studies have indicated that this compound exhibits notable inhibitory effects on specific enzymatic targets. For instance, a recent in vitro study demonstrated its potential as a modulator of protein-protein interactions involved in inflammatory pathways. The compound's ability to bind to and inhibit key proteins suggests its utility in developing novel anti-inflammatory agents. Further in vivo studies are underway to validate these findings and assess its therapeutic efficacy.
Another significant development is the exploration of tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate as a precursor in the synthesis of more complex bioactive molecules. Researchers have successfully derivatized this compound to create a library of analogs with enhanced pharmacological properties. These derivatives are currently being screened for activity against various disease targets, including cancer and neurodegenerative disorders. The versatility of this compound as a building block in medicinal chemistry underscores its importance in drug discovery.
Despite these promising advancements, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Issues such as solubility, metabolic stability, and bioavailability need to be addressed to facilitate its transition from the laboratory to clinical applications. Ongoing research aims to tackle these hurdles through structural modifications and formulation strategies.
In conclusion, tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate (CAS: 2227766-27-8) represents a valuable scaffold in chemical biology and pharmaceutical research. Its synthetic accessibility, biological activity, and potential for derivatization make it a compelling subject for further investigation. As research progresses, this compound may pave the way for the development of innovative therapeutics targeting a range of diseases.
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